2-(1-benzofuran-2-yl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(1-benzofuran-2-yl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(1-benzofuran-2-yl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one typically involves the construction of the benzofuran ring followed by the formation of the benzoxazinone structure. One common method for synthesizing benzofuran derivatives is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis . Industrial production methods may vary, but they generally aim to optimize yield and minimize side reactions.
Chemical Reactions Analysis
2-(1-benzofuran-2-yl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the benzofuran ring is activated by electron-donating groups.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and varying temperatures depending on the desired reaction .
Scientific Research Applications
2-(1-benzofuran-2-yl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s biological activities make it a candidate for studying its effects on various biological systems.
Medicine: Due to its anti-tumor and antibacterial properties, it is explored for potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as antimicrobial coatings
Mechanism of Action
The mechanism of action of 2-(1-benzofuran-2-yl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The compound may also interact with bacterial cell membranes, leading to their disruption and subsequent antibacterial effects .
Comparison with Similar Compounds
2-(1-benzofuran-2-yl)-6,7-dimethoxy-4H-3,1-benzoxazin-4-one can be compared with other benzofuran derivatives such as:
Psoralen: Known for its use in treating skin diseases like psoriasis.
8-methoxypsoralen: Used in photochemotherapy.
Angelicin: Another benzofuran derivative with therapeutic applications.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(1-benzofuran-2-yl)-6,7-dimethoxy-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO5/c1-21-14-8-11-12(9-15(14)22-2)19-17(24-18(11)20)16-7-10-5-3-4-6-13(10)23-16/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBRNLUEPZTFEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)OC(=N2)C3=CC4=CC=CC=C4O3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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